Ethyl 5-chloro-2-(trifluoromethyl)nicotinate
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Overview
Description
Ethyl 5-chloro-2-(trifluoromethyl)nicotinate: is a chemical compound belonging to the class of nicotinate esters. It features a pyridine ring substituted with a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position, with an ethyl ester group attached to the carboxylic acid function. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-chloronicotinic acid or its derivatives.
Reaction Steps:
Conditions: The reactions are usually carried out under controlled conditions, often involving the use of trifluoromethylating agents and esterification catalysts.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may involve batch processes for smaller-scale production or continuous processes for larger-scale manufacturing.
Purification: The final product is purified through crystallization or other suitable methods to achieve the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.
Substitution: Substitution reactions at the pyridine ring can introduce different functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Oxidized derivatives may include carboxylic acids and their derivatives.
Reduction Products: Reduced analogs can include amines and alcohols.
Substitution Products: Substituted pyridines with different functional groups.
Scientific Research Applications
Chemistry: Ethyl 5-chloro-2-(trifluoromethyl)nicotinate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases. Industry: It is used in the synthesis of various industrial chemicals and materials.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling processes.
Pathway Modulation: The compound can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-chloro-5-(trifluoromethyl)nicotinate: Similar structure but different position of substituents.
Ethyl 5-chloro-2-(trifluoromethyl)nicotinate: Similar to the compound but with different functional groups.
Uniqueness: this compound stands out due to its specific combination of substituents, which can lead to unique chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H7ClF3NO2 |
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Molecular Weight |
253.60 g/mol |
IUPAC Name |
ethyl 5-chloro-2-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)6-3-5(10)4-14-7(6)9(11,12)13/h3-4H,2H2,1H3 |
InChI Key |
VYJTZLSGFOPGLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
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